molecular formula C7H6ClF3N2 B13677095 2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine

2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13677095
M. Wt: 210.58 g/mol
InChI Key: ROBSTNXZFTUANW-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H5ClF3N It is a derivative of pyridine, characterized by the presence of chloro, methyl, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the chloro, methyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-4-methylpyridine with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific arrangement of its substituents on the pyridine ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2/c1-3-2-4(7(9,10)11)13-6(8)5(3)12/h2H,12H2,1H3

InChI Key

ROBSTNXZFTUANW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)C(F)(F)F

Origin of Product

United States

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